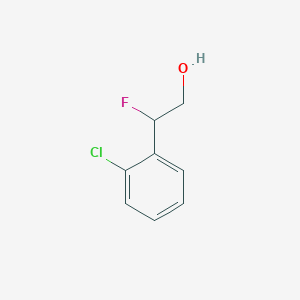
2-(2-Chlorophenyl)-2-fluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-fluoroethanol is an organic compound that features both a chlorophenyl and a fluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-fluoroethanol typically involves the reaction of 2-chlorophenyl magnesium bromide with ethylene oxide, followed by fluorination. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-chlorophenyl)-2-fluoroacetaldehyde, while reduction could produce 2-(2-chlorophenyl)-2-fluoroethane.
Scientific Research Applications
2-(2-Chlorophenyl)-2-fluoroethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-2-fluoroethanol exerts its effects involves interactions with specific molecular targets. The presence of both chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-bromoethanol
- 2-(2-Chlorophenyl)-2-iodoethanol
- 2-(2-Fluorophenyl)-2-fluoroethanol
Uniqueness
2-(2-Chlorophenyl)-2-fluoroethanol is unique due to the combination of chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5H2 |
InChI Key |
NAJMEQMEMRMCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















